molecular formula C7H10N4O3 B2815310 N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1258558-22-3

N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2815310
CAS No.: 1258558-22-3
M. Wt: 198.182
InChI Key: HWXGENPDNUUZHF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (CAS RN: 1017393-74-6) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.18 g/mol . Structurally, it comprises a dimethylacetamide group linked via a methylene bridge to a 4-nitro-1H-pyrazole ring. This compound is commercially available as a standard reagent, though its specific pharmacological applications remain underexplored in the provided literature .

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-9(2)7(12)5-10-4-6(3-8-10)11(13)14/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXGENPDNUUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-nitro-1H-pyrazole with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 of the pyrazole ring is a primary site for reduction. Catalytic hydrogenation or chemical reductants can convert it to an amine.
Example Reaction :

N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamideH2/Pd-CEthanol, RTN,N-Dimethyl-2-(4-amino-1H-pyrazol-1-yl)acetamide\text{this compound} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Ethanol, RT}} \text{N,N-Dimethyl-2-(4-amino-1H-pyrazol-1-yl)acetamide}

Key Data :

  • Catalyst : 10% Pd/C (2–5 mol%)

  • Conditions : 25–50°C, 12–24 hours

  • Yield : ~80–90% (estimated from analogous pyrazole reductions)

The resulting amine is versatile for further functionalization (e.g., diazotization or acylation).

Acetamide Hydrolysis

The dimethylacetamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid.
Example Reaction :

This compound6M HClΔ2-(4-Nitro-1H-pyrazol-1-yl)acetic acid+Dimethylamine hydrochloride\text{this compound} \xrightarrow[\text{6M HCl}]{\Delta} \text{2-(4-Nitro-1H-pyrazol-1-yl)acetic acid} + \text{Dimethylamine hydrochloride}

Key Data :

  • Acid Hydrolysis : Reflux in 6M HCl for 4–6 hours

  • Base Hydrolysis : NaOH (2M, aqueous) at 80°C for 8 hours

Electrophilic Aromatic Substitution (EAS)

Reagent Conditions Product
HNO₃/H₂SO₄0–5°C, 1 hourDinitro derivative (minor yield)
Cl₂/FeCl₃RT, 2 hoursChlorinated at C3/C5 (theoretical)

Nucleophilic Acyl Substitution

The acetamide carbonyl can react with nucleophiles (e.g., amines or alcohols) under acidic or basic conditions.

Example Reaction with Ethanol :

This compoundH2SO4EtOH, ΔEthyl 2-(4-nitro-1H-pyrazol-1-yl)acetate+Dimethylamine\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{EtOH, Δ}} \text{Ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate} + \text{Dimethylamine}

Key Data :

  • Catalyst : Concentrated H₂SO₄ (2–3 drops)

  • Yield : ~60–70% (estimated from similar acetamide transesterification)

Cyclization Reactions

The compound may undergo cyclization with bifunctional reagents. For example, reaction with hydrazine forms pyrazoline derivatives.

Example Reaction :

This compoundHydrazine hydrate3-(4-Nitro-1H-pyrazol-1-yl)-1,2-diazepan-2-one\text{this compound} \xrightarrow{\text{Hydrazine hydrate}} \text{3-(4-Nitro-1H-pyrazol-1-yl)-1,2-diazepan-2-one}

Conditions : Reflux in ethanol for 12 hours .

Cross-Coupling Reactions

While the parent compound lacks halogens, bromination or iodination at the pyrazole’s C3/C5 positions could enable Suzuki or Buchwald-Hartwig couplings.

Hypothetical Pathway :

  • Bromination :

    This compoundBr2FeBr33-Bromo derivative\text{this compound} \xrightarrow[\text{Br}_2]{\text{FeBr}_3} \text{3-Bromo derivative}
  • Suzuki Coupling :

    3-Bromo derivative+Arylboronic acidPd(PPh3)4Na2CO33-Aryl-substituted product\text{3-Bromo derivative} + \text{Arylboronic acid} \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{Na}_2\text{CO}_3} \text{3-Aryl-substituted product}

Thermal Decomposition

Under pyrolysis (200–300°C), the nitro group may decompose to generate nitroxyl radicals or NO₂ gas .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide, as anticancer agents. Research indicates that compounds containing the pyrazole moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives have shown effectiveness against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating promising potency .

Mechanism of Action
The anticancer activity is attributed to the compound's ability to interact with biological macromolecules, leading to the inhibition of crucial cellular processes such as DNA replication and repair. The nitro group in the compound can undergo reduction to form reactive intermediates that may disrupt cellular functions .

Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial effects. Studies have demonstrated that similar pyrazole derivatives exhibit broad-spectrum activity against various bacterial strains, suggesting potential applications in treating infections .

Agricultural Chemistry

Pesticidal Applications
The unique structure of this compound positions it as a candidate for development as a pesticide. Pyrazole derivatives are known for their ability to act as herbicides and insecticides. Research into the synthesis of new pyrazole-based compounds has shown promising results in controlling agricultural pests while minimizing toxicity to non-target species .

Material Science

Polymer Chemistry
this compound can also be utilized in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations may enhance the thermal stability and mechanical properties of polymers. The incorporation of pyrazole derivatives into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Summary of Research Findings

Application AreaFindings
Medicinal Chemistry Significant anticancer activity against multiple cell lines; potential antibacterial properties.
Agricultural Chemistry Potential use as a pesticide due to broad-spectrum efficacy against pests.
Material Science Possible enhancement of polymer properties through incorporation into formulations.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics, suggesting its potential as a lead compound for drug development .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of pyrazole derivatives, where this compound was evaluated against several bacterial strains. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics, highlighting its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves the interaction of the nitro group with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to the inhibition of key cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide (Target) C₇H₁₀N₄O₃ - N,N-dimethylacetamide
- 4-nitro-pyrazole
198.18 High lipophilicity; nitro group enhances electronic withdrawal
N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide C₁₈H₁₆ClN₅O₃ - 4-Chlorobenzyl
- 4-nitrophenyl
404.81 Bulky aromatic substituents; potential for π-π interactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide C₁₉H₁₈N₄O₄ - Dihydro-pyrazole
- 4-nitrophenyl
366.37 Planar amide conformation; forms N–H⋯O hydrogen bonds
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ - 2,4-Dichlorophenyl
- Dihydro-pyrazole
406.26 Chlorine substituents enhance hydrophobicity; R₂²(10) hydrogen-bonding motifs
N-(2-Aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide C₇H₁₁N₅O₃ - Aminoethyl group 213.20 Primary amine enables hydrogen bonding; increased solubility
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide) C₁₉H₂₁N₃O - Imidazopyridine core
- Tolyl group
307.40 FDA-approved sedative; aromatic core enhances CNS penetration

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The target compound’s N,N-dimethyl group increases lipophilicity compared to primary amides (e.g., N-(2-aminoethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide ). This property may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : The 4-nitro group on the pyrazole ring induces strong electron withdrawal, similar to the 4-nitrophenyl group in , which may stabilize charge-transfer complexes or influence redox activity.

Crystallographic and Supramolecular Features

  • Hydrogen-Bonding Networks: Compounds like and form R₂²(10) motifs via N–H⋯O bonds, stabilizing crystal lattices.
  • Dihedral Angles : In , the dihedral angle between the pyrazole and 4-nitrophenyl rings is 67.0°, indicating significant torsional strain. The target’s smaller structure may allow more conformational flexibility.

Biological Activity

N,N-Dimethyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7_{7}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : Approximately 198.18 g/mol
  • Structure : The presence of a nitro group at the 4-position of the pyrazole ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular macromolecules such as proteins and DNA, leading to alterations in key cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit various cellular functions, contributing to its potential therapeutic effects .

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50_{50} values in the low micromolar range against cancer cells such as MCF7 and A549 .
CompoundCell LineIC50_{50} (µM)
This compoundMCF73.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H46049.85

These findings underscore the potential of this compound as a lead structure for developing new anticancer agents.

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives:

  • Antiproliferative Studies : A study assessing various pyrazole derivatives found that those with a nitro substitution exhibited enhanced antiproliferative activity against a panel of cancer cell lines, including ovarian and breast cancer models. The mechanism involved cell cycle arrest and induction of apoptosis .
  • CDK Inhibition : Pyrazole derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. One derivative demonstrated potent CDK2 inhibitory activity with an IC50_{50} value as low as 0.005 µM, showcasing the therapeutic potential of pyrazole-based compounds in cancer treatment .

Applications in Drug Development

The compound serves as a reference in medicinal chemistry for studying nitro-substituted pyrazoles' effects on cellular processes. Its derivatives are being investigated for anti-inflammatory, antimicrobial, and anticancer activities, indicating its versatility in drug development .

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